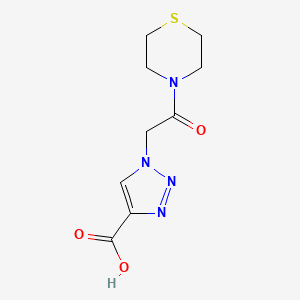

1-(2-oxo-2-thiomorpholinoethyl)-1H-1,2,3-triazole-4-carboxylic acid

Descripción

Propiedades

IUPAC Name |

1-(2-oxo-2-thiomorpholin-4-ylethyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O3S/c14-8(12-1-3-17-4-2-12)6-13-5-7(9(15)16)10-11-13/h5H,1-4,6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAGOMEKVBRJGEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=O)CN2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Materials and Intermediate Formation

The synthesis begins with 1-substituted-4,5-dibromo-1H-1,2,3-triazole as the key intermediate. This compound is dissolved in tetrahydrofuran (THF) or methyltetrahydrofuran (METHF) at a mass-to-volume ratio ranging from 1:2 to 1:50 and cooled to temperatures between −78 °C and 0 °C.

Grignard Reaction for Selective Mono-Substitution

A Grignard reagent, specifically isopropylmagnesium chloride, is added slowly under stirring for 0.5 to 2 hours. This selectively converts the dibromo-triazole to 1-substituted-4-bromo-1H-1,2,3-triazole. Subsequently, a composite reagent of isopropylmagnesium chloride-lithium chloride is introduced without isolating the intermediate to further react at 10 °C to 50 °C for 0.5 to 2 hours.

Carboxylation Step

The reaction mixture is cooled to −30 °C to 0 °C, and carbon dioxide gas is bubbled through for 5 to 30 minutes to introduce the carboxyl group at the 4-position of the triazole ring. The mixture is then warmed to 20 °C to 25 °C, and the pH is adjusted to 1–5 using hydrochloric acid.

Extraction and Purification

The product mixture, containing both the target 1-substituted-1H-1,2,3-triazole-4-carboxylic acid and residual brominated intermediates, is extracted with organic solvents (e.g., ethyl acetate) and dried over anhydrous magnesium sulfate or sodium sulfate. Concentration under reduced pressure at 40 °C to 50 °C yields a crude mixture.

Optional Methylation and Crystallization

For further purification or derivative formation, the crude product can be dissolved in a mixed solvent system of THF/METHF and N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc). Treatment with inorganic or organic bases and methyl iodide at 0 °C to 80 °C for 5 to 48 hours yields methyl esters of the triazole carboxylic acid. Subsequent aqueous workup, extraction, drying, and crystallization afford pure compounds.

Specific Example for Thiomorpholinoethyl Substitution

While the general method applies broadly, the preparation of the 1-(2-oxo-2-thiomorpholinoethyl) substituent involves introducing the thiomorpholine ring with an oxo group at the 2-position. This can be achieved by employing appropriately functionalized alkyl halides or amines in the initial substitution step before the Grignard reaction or by post-functionalization of the triazole ring.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Temperature Range | Time Range | Notes |

|---|---|---|---|---|

| Dissolution of dibromo-triazole | THF or METHF (1:2–1:50 mass/volume) | −78 °C to 0 °C | — | Cooling critical for selectivity |

| Grignard reagent addition | Isopropylmagnesium chloride (1:0.8–1.5 molar ratio) | 0 °C to 16 °C | 0.5–2 hours | Stirring under inert atmosphere |

| Second Grignard composite | Isopropylmagnesium chloride-lithium chloride | 10 °C to 50 °C | 0.5–2 hours | Without intermediate isolation |

| Carboxylation | Carbon dioxide gas | −30 °C to 25 °C | 5–30 minutes | Followed by acidification (pH 1–5) |

| Extraction and drying | Ethyl acetate, MgSO4 or Na2SO4 | 40 °C to 50 °C (concentration) | — | Organic solvent extraction |

| Optional methylation | Methyl iodide, K2CO3 or other base | 0 °C to 80 °C | 5–48 hours | For methyl ester derivatives |

| Crystallization | Cooling to 0 °C to 5 °C | — | — | Final purification step |

Research Findings and Yield Data

- The yield of 1-substituted-1H-1,2,3-triazole-4-carboxylic acids varies depending on the substituent, with typical yields ranging from 49% to 61% under optimized conditions.

- The method allows for the preparation of diverse 1-substituted triazole carboxylic acids by varying the alkyl or aryl substituent on the triazole nitrogen.

- The use of isopropylmagnesium chloride-lithium chloride composite enhances reaction efficiency and selectivity.

- The carboxylation step using carbon dioxide is efficient and environmentally benign.

- The methylation step provides access to methyl ester derivatives useful for further functionalization or biological evaluation.

Alternative One-Step Synthesis Approaches

A one-step synthesis method for 1,2,3-triazole carboxylic acids involves the reaction of azides with β-ketoesters in the presence of a base, forming the triazole ring and introducing the carboxyl group simultaneously. This approach is valuable for rapid synthesis but may require specific azide and β-ketoester substrates tailored to the desired substitution pattern.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-oxo-2-thiomorpholinoethyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents such as alcohols, amines, and acyl chlorides can be used for nucleophilic substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrotriazoles.

Substitution: Esters, amides, and other derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

The compound has shown promise in anticancer applications. Its structure allows for interactions with biological targets involved in cancer progression. Research indicates that triazole derivatives can inhibit certain enzymes that are crucial for cancer cell proliferation. For instance, studies have highlighted the effectiveness of 1,2,3-triazole derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are implicated in neurodegenerative diseases and may also play a role in cancer biology .

1.2 Antimicrobial Properties

Triazoles are known for their antimicrobial activities. The incorporation of the thiomorpholine moiety enhances the compound's ability to penetrate microbial membranes, increasing its efficacy against various pathogens. This has been particularly noted in studies focusing on antifungal and antibacterial activities .

1.3 Antiviral Potential

The compound's structural features suggest potential antiviral applications. Research indicates that triazole derivatives can inhibit viral replication mechanisms, making them candidates for further development as antiviral agents .

Agrochemical Applications

2.1 Pesticide Development

The unique properties of 1-(2-oxo-2-thiomorpholinoethyl)-1H-1,2,3-triazole-4-carboxylic acid make it a candidate for use in developing novel pesticides. Its ability to disrupt biological processes in pests can lead to effective pest control strategies without significant toxicity to non-target organisms .

2.2 Herbicide Activity

Research has indicated that triazole-containing compounds can exhibit herbicidal activity by inhibiting specific metabolic pathways in plants . This suggests potential for developing selective herbicides that target specific weed species while minimizing impact on crops.

Materials Science

3.1 Polymer Chemistry

In materials science, the compound can be utilized to synthesize polymers with enhanced properties. The incorporation of triazole units into polymer backbones can improve thermal stability and mechanical strength, making them suitable for various industrial applications .

3.2 Coatings and Adhesives

The chemical stability and adhesion properties of triazoles make them suitable for use in coatings and adhesives. Their ability to form strong bonds with surfaces can enhance the durability of coatings used in construction and automotive industries .

Summary of Research Findings

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Anticancer activity through enzyme inhibition; antimicrobial effects against bacteria and fungi |

| Agrochemicals | Potential use as pesticides and herbicides targeting metabolic pathways |

| Materials Science | Enhanced thermal stability and mechanical strength in polymers; effective coatings and adhesives |

Case Studies

Case Study 1: Anticancer Activity

In a recent study, derivatives of this compound were synthesized and tested against various cancer cell lines. The results showed significant inhibition of cell growth, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

A series of experiments demonstrated that the compound exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.

Case Study 3: Agrochemical Development

Field trials using formulations containing this triazole derivative showed effective control of specific weed species without harming crop yield, indicating its potential as a selective herbicide.

Mecanismo De Acción

The mechanism of action of 1-(2-oxo-2-thiomorpholinoethyl)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The triazole ring can interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. The thiomorpholine ring and carboxylic acid group can also contribute to the binding affinity and specificity.

Comparación Con Compuestos Similares

Substituent Variations on the Triazole Ring

Tautomerism and Stability

- 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid exhibits ring-chain tautomerism, with 80% open-chain form in solution. Heating induces decarboxylation, a common trait in 1,2,3-triazole-4-carboxylic acids .

Actividad Biológica

1-(2-oxo-2-thiomorpholinoethyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the 1,2,3-triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structure and Properties

The compound features a triazole ring fused with a carboxylic acid group and a thiomorpholine moiety. This unique structure contributes to its biological properties, including antiviral, antimicrobial, and anticancer activities. The presence of the carboxylic acid enhances solubility and bioavailability, making it a promising candidate for drug development.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:

- Cytotoxicity : The compound demonstrates selective cytotoxicity against various cancer cell lines. In vitro studies have shown that it induces apoptosis in human leukemic T-cells by triggering DNA fragmentation and reducing mitochondrial membrane potential .

- Mechanism of Action : The compound's mechanism involves the disruption of cellular homeostasis leading to apoptosis without direct DNA intercalation. This characteristic is crucial as it minimizes potential mutagenic effects associated with many conventional chemotherapeutics .

Antimicrobial Activity

The triazole derivatives have also been reported to possess antimicrobial properties:

- Broad Spectrum : Compounds in the triazole class have shown effectiveness against a range of pathogens, including bacteria and fungi. Their mechanism often involves inhibiting cell wall synthesis or disrupting metabolic pathways essential for microbial survival .

Antiviral Activity

Triazole derivatives have been explored for their antiviral effects:

- Inhibition of Viral Replication : Some studies suggest that these compounds can inhibit viral replication by interfering with viral enzymes or host cell pathways essential for viral life cycles .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Induces apoptosis via mitochondrial dysfunction | |

| Antimicrobial | Inhibits cell wall synthesis | |

| Antiviral | Disrupts viral replication |

Research Findings

A notable study focused on the synthesis and biological evaluation of triazole derivatives indicated that modifications on the triazole ring significantly influence their biological activity. For example, substituents on the thiomorpholine ring enhanced the compound's potency against specific cancer cell lines compared to unsubstituted analogs .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(2-oxo-2-thiomorpholinoethyl)-1H-1,2,3-triazole-4-carboxylic acid?

The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, to form the 1,2,3-triazole core . Subsequent functionalization with thiomorpholinone groups may involve nucleophilic substitution or coupling reactions. For example, refluxing intermediates with acetic acid and sodium acetate (as described for analogous triazole-carboxylic acids) optimizes cyclization and purification . Key steps include:

- Confirming regioselectivity of triazole formation using NMR.

- Validating thiomorpholinoethyl substitution via LC-MS or FTIR.

Q. How can crystallographic data validate the structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Tools like SHELX (for refinement) and WinGX (for data processing) are widely used to resolve molecular geometry and confirm substituent positioning . For example, SHELXL refines bond lengths and angles, while WinGX integrates crystallographic data with graphical interfaces for error analysis.

Q. What safety precautions are critical when handling this compound in the lab?

The compound’s acute toxicity and corrosive potential (as noted in analogous thiomorpholine derivatives) necessitate:

- Use of nitrile gloves, goggles, and fume hoods to prevent skin/eye contact .

- Storage in airtight containers under inert gas (e.g., N₂) to avoid degradation.

- Immediate neutralization of spills with sodium bicarbonate .

Q. Which analytical techniques are essential for characterizing purity and stability?

- NMR Spectroscopy : ¹H/¹³C NMR identifies regiochemistry and confirms substitution patterns (e.g., δ ~160–165 ppm for carboxylic acid in DMSO-d₆) .

- HPLC : Reverse-phase methods (C18 columns, 0.1% TFA in water/acetonitrile) assess purity >95% .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (±2 ppm).

Q. How is the compound screened for biological activity in preclinical studies?

Standard protocols include:

- Antiproliferative Assays : NCI-60 cell line panels (e.g., LOX IMVI melanoma) with GI₅₀ values calculated via MTT assays .

- Antibacterial Screening : Minimum inhibitory concentration (MIC) tests against Gram-positive/-negative pathogens (e.g., Vibrio cholerae) using broth microdilution .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and regioselectivity?

- Catalyst Screening : Cu(I) vs. Ru(II) catalysts to control triazole regioisomerism .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

- Temperature Control : Microwave-assisted synthesis reduces reaction time and byproducts .

Q. What structural features influence its bioactivity in cancer models?

- Electron-Withdrawing Groups : The carboxylic acid moiety increases acidity (pKa ~3–4), reducing cell permeability compared to amide analogs .

- Thiomorpholinoethyl Substituent : Enhances binding to targets like c-Met kinase via sulfur-mediated hydrophobic interactions .

- Triazole Core : Acts as a hydrogen-bond acceptor, improving solubility and target engagement .

Q. How do electronic effects of substituents impact pharmacokinetic properties?

- LogP Calculations : The thiomorpholinoethyl group increases lipophilicity (cLogP ~1.5), balancing solubility and membrane penetration .

- Zwitterionic Nature : At physiological pH, the compound may form zwitterions, altering biodistribution (e.g., reduced blood-brain barrier penetration) .

Q. How to resolve contradictions in reported biological activity data?

- Batch Variability : Ensure consistent purity (>98%) via HPLC and elemental analysis.

- Assay Conditions : Standardize cell culture media (e.g., FBS concentration) to minimize variability in IC₅₀ values .

- Metabolic Stability : Assess degradation in liver microsomes to explain discrepancies between in vitro and in vivo results .

Q. Can computational modeling predict binding modes with biological targets?

Q. What strategies improve synergistic effects in combination therapies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.